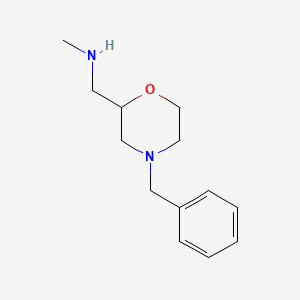

(4-Benzylmorpholin-2-ylmethyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzylmorpholin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCPNEYAICYKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679961 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126645-75-8 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Benzylmorpholin-2-ylmethyl)methylamine (CAS: 126645-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-ylmethyl)methylamine, with CAS number 126645-75-8, is a versatile morpholine derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural similarity to known norepinephrine reuptake inhibitors, such as Reboxetine, positions it as a valuable intermediate in the development of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed potential synthetic route, and methodologies for evaluating its biological activity. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Physicochemical Properties

This compound is a chiral molecule with a morpholine scaffold, a benzyl group attached to the nitrogen atom of the morpholine ring, and a methylaminomethyl substituent at the 2-position. While some of its physical properties are not extensively documented in publicly available literature, the following table summarizes the known data.

| Property | Value | Source |

| CAS Number | 126645-75-8 | N/A |

| Molecular Formula | C₁₃H₂₀N₂O | N/A |

| Molecular Weight | 220.31 g/mol | N/A |

| Appearance | Orange liquid | [1] |

| Purity | ≥ 96% (via HPLC) | [1] |

| Solubility | Limited solubility in water; Soluble in common organic solvents like ethanol and dichloromethane. | N/A |

| Storage | Store in a cool, dry, well-ventilated area away from sources of ignition. Keep in a tightly sealed container. | N/A |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is through the reductive amination of a suitable aldehyde precursor, 4-benzylmorpholine-2-carbaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Protocol: Reductive Amination

Materials:

-

4-Benzylmorpholine-2-carbaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-benzylmorpholine-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Imine Formation: Add a solution of methylamine (1.5-2.0 eq) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

dot

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Benzylmorpholin-2-ylmethyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-ylmethyl)methylamine is a versatile synthetic intermediate with a morpholine scaffold, suggesting its potential utility in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported information with computationally predicted values to offer a detailed profile for researchers. Standard experimental protocols for the determination of key parameters are also provided to guide future laboratory work.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity.

-

IUPAC Name: (4-benzylmorpholin-2-yl)-N-methylmethanamine

-

CAS Number: 126645-75-8[1]

-

Molecular Formula: C₁₃H₂₀N₂O[1]

-

Molecular Weight: 220.31 g/mol [1]

-

Chemical Structure:

(Note: This is a simplified 2D representation. The morpholine ring exists in a chair conformation.)

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are critical for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 220.31 g/mol | Vendor Data[1] |

| Appearance | Orange liquid | Vendor Data[1] |

| Predicted pKa | 9.5 ± 0.5 | Computational Prediction |

| Predicted logP | 1.8 ± 0.7 | Computational Prediction |

| Aqueous Solubility | Predicted to have limited solubility | Vendor Information[3] & Computational Prediction |

| Organic Solvent Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | Vendor Information[3] |

| Storage Conditions | Store at 0-8°C | Vendor Data[1] |

Detailed Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a compound at different physiological pH values.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

-

Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water or a suitable co-solvent if solubility is low.

-

Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water.

-

Equilibration: Shake the mixture for a defined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Biological Context and Potential Applications

This compound is primarily recognized as a structural motif and building block in medicinal chemistry.[1] Its morpholine core is a common feature in many biologically active compounds. The presence of a benzyl group and a methylamine side chain provides opportunities for further chemical modification to explore structure-activity relationships.

Vendor information suggests its utility in the synthesis of compounds targeting neurological disorders.[1][2] This is plausible as the morpholine scaffold is present in several CNS-active drugs. It is also suggested to be of interest for studies involving enzyme inhibition and receptor binding.[1] However, specific biological targets or signaling pathways for the parent compound have not been elucidated in the public domain. Its primary role is as an intermediate in the synthesis of more complex molecules for biological screening.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed in this guide.

Caption: Experimental workflow for determining key physicochemical properties.

Conclusion

This compound is a chemical entity with potential for further development in medicinal chemistry, particularly in the synthesis of novel compounds with potential activity in the central nervous system. This guide has provided a summary of its known and predicted physicochemical properties, along with standard protocols for their experimental determination. The data and methodologies presented herein should serve as a valuable resource for researchers utilizing this compound in drug discovery and development programs. Further experimental validation of the predicted properties is highly recommended.

References

An In-depth Technical Guide to the Synthesis of Substituted Benzylmorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylmorpholine derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The morpholine ring is a privileged scaffold, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1] The addition of a substituted benzyl group allows for fine-tuning of the molecule's interaction with biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Core Synthetic Methodologies

The primary routes for the synthesis of substituted benzylmorpholine derivatives are N-alkylation of morpholine with substituted benzyl halides and reductive amination of morpholine with substituted benzaldehydes.

N-Alkylation of Morpholine with Substituted Benzyl Halides

This classical and widely used method involves the direct reaction of morpholine with a substituted benzyl halide (typically a bromide or chloride) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-Benzyl-4-pentylmorpholin-4-ium chloride

This protocol details the synthesis of a quaternary morpholinium salt, which involves the N-alkylation of a previously N-substituted morpholine. The initial N-pentylmorpholine is synthesized via N-alkylation of morpholine.

-

Step 1: Synthesis of N-pentylmorpholine

-

To a 50 ml round-bottom flask, add morpholine (4.95 g, 0.06 mol).

-

Add ethanol (0.6 mol) as the solvent, followed by potassium carbonate (K₂CO₃, 0.06 mol).

-

Add pentyl bromide (7.50 ml, 0.06 mol).

-

Heat the reaction mixture under reflux with magnetic stirring for 1–9 hours (monitor by TLC).

-

After completion, evaporate the solvent.

-

Dissolve the remaining potassium carbonate in water and extract the product with chloroform (CHCl₃).

-

Evaporate the chloroform and dry the residue under vacuum to yield N-pentylmorpholine.[2]

-

-

Step 2: Synthesis of 4-Benzyl-4-pentylmorpholin-4-ium chloride

-

To a 50 ml round-bottom flask, add N-pentylmorpholine (2 g, 0.013 mol).

-

Add acetonitrile (5.4 ml, 0.104 mol) as the solvent, followed by potassium carbonate (K₂CO₃, 0.013 mol).

-

Add benzyl chloride (0.013 mol).

-

Heat the reaction mixture under reflux with magnetic stirring for 5 hours (monitor by TLC).

-

After completion, evaporate the solvent.

-

Dissolve the remaining potassium carbonate in water and extract the product with chloroform (CHCl₃).

-

Evaporate the chloroform and dry the product under vacuum.

-

Purify the obtained product using column chromatography.[2]

-

Data Presentation: N-Alkylation of Morpholine Derivatives

| Entry | Benzyl Halide/Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Pentyl bromide | K₂CO₃ | Ethanol | 1-9 | 72.0 | [2] |

| 2 | Benzyl chloride | K₂CO₃ | Acetonitrile | 5 | 94.0 | [2] |

Reductive Amination of Morpholine with Substituted Benzaldehydes

Reductive amination is a versatile and efficient one-pot method for the synthesis of N-benzylmorpholines. It involves the reaction of morpholine with a substituted benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.

General Reaction Scheme:

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and its derivatives being common choices.

Experimental Protocol: General Procedure for Reductive Amination

-

To a stirred solution of a substituted benzaldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane), add morpholine (1.2 equiv).

-

Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the iminium ion.

-

Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[3]

Data Presentation: Reductive Amination for the Synthesis of Substituted Benzylmorpholine Analogs

While a comprehensive comparative table from a single source is not available, individual examples from the literature demonstrate the utility of this method. For instance, the synthesis of various N-benzylphenethylamine analogs, a related class of compounds, showcases the effectiveness of reductive amination with yields often ranging from good to excellent depending on the specific substrates and conditions.[4]

Mandatory Visualizations

Experimental Workflow: Synthesis of Substituted Benzylmorpholine Derivatives

Signaling Pathway: EZH2 Signaling in Cancer

Certain benzomorpholine derivatives have been identified as inhibitors of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[5] The following diagram illustrates a simplified EZH2 signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 4. Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of Morpholine-Containing Compounds

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, make it a desirable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds, with a focus on their applications in anticancer, antibacterial, antifungal, and antiviral research.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

Targeting Proliferation and Inducing Apoptosis

A prominent example is the FDA-approved drug Gefitinib (Iressa) , which features a morpholine ring and acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer. Another notable compound is Linezolid , an antibiotic which has also been investigated for its anticancer properties.

Many novel morpholine-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain chalcone derivatives incorporating a morpholine moiety have shown potent activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Gefitinib | NCI-H460 (Lung) | 0.015 | EGFR Tyrosine Kinase Inhibitor | |

| PI-103 | U87 (Glioblastoma) | 0.008 | PI3K/mTOR Inhibitor | |

| A-443654 | MCF-7 (Breast) | 0.0003 | Akt1/2 Inhibitor | |

| PWT-33 | A549 (Lung) | 1.5 | Apoptosis Induction | |

| Morpholine-Chalcone Hybrid | HeLa (Cervical) | 2.1 | Tubulin Polymerization Inhibitor |

Signaling Pathways

The anticancer activity of many morpholine compounds is attributed to their ability to modulate key signaling pathways involved in cancer progression. The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is a common target.

Antimicrobial Activity

The morpholine scaffold is a key component in several antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.

Antibacterial Activity

Morpholine-containing compounds have been shown to possess significant antibacterial properties. For example, Linezolid , an oxazolidinone antibiotic bearing a morpholine ring, is effective against multi-drug resistant Gram-positive bacteria. It functions by inhibiting the initiation of protein synthesis.

Table 2: Antibacterial Activity of Selected Morpholine-Containing Compounds

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MRSA) | 4 | |

| Ciprofloxacin-Morpholine Hybrid | Escherichia coli | 0.25 | |

| Morpholine-Thiazole Derivative | Pseudomonas aeruginosa | 16 |

Antifungal Activity

In the realm of antifungal agents, Amorolfine is a clinically used morpholine derivative for the treatment of onychomycosis. It acts by inhibiting two enzymes in the sterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.

Table 3: Antifungal Activity of Selected Morpholine-Containing Compounds

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| Amorolfine | Trichophyton rubrum | 0.002-0.12 | Ergosterol Biosynthesis Inhibitor | |

| Fenpropimorph | Candida albicans | 1.56 | Sterol Biosynthesis Inhibitor | |

| Morpholine-Triazole Conjugate | Aspergillus niger | 8 |

Experimental Protocols

The evaluation of the biological activity of morpholine-containing compounds relies on a variety of standardized experimental protocols.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Methodology:

-

Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the agar surface.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

-

Compound Addition: A defined volume of the test compound at a specific concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Antiviral and Other Activities

Morpholine derivatives have also been explored for their potential as antiviral, anti-inflammatory, and neuroprotective agents. For instance, some morpholino-substituted benzimidazole derivatives have shown promising activity against the hepatitis C virus (HCV) NS5B polymerase.

Conclusion

The morpholine scaffold is a versatile and valuable component in modern drug discovery. Its favorable physicochemical properties and the ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential. The continued exploration of morpholine-based chemistry is expected to yield novel and effective treatments for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

The (4-Benzylmorpholin-2-ylmethyl)methylamine Scaffold: An Uncharted Territory in Medicinal Chemistry

Despite the recognized versatility of the morpholine ring in drug discovery, the specific scaffold of (4-Benzylmorpholin-2-ylmethyl)methylamine remains a largely unexplored frontier in medicinal chemistry. A comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research and quantitative data on the biological activities and therapeutic potential of its derivatives.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] It is a common feature in a wide array of approved drugs and clinical candidates, contributing to their efficacy in targeting a diverse range of biological entities, including enzymes and receptors.

This compound itself is recognized as a versatile chemical building block.[2] Its structure, featuring a benzyl-protected morpholine ring with a methylaminomethyl substituent at the 2-position, presents multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Researchers have noted its potential as a scaffold for creating novel therapeutic agents, particularly in the realm of neuropharmacology, and for its utility in studies involving enzyme inhibition and receptor binding.[2]

However, the transition from a promising scaffold to a well-characterized core for drug development appears to be in its infancy. The current body of scientific literature does not contain detailed structure-activity relationship (SAR) studies for derivatives of this compound. Crucially, there is a conspicuous absence of published quantitative biological data, such as IC50 or Ki values, which are essential for understanding the potency and selectivity of any new chemical entity.

While general synthetic methods for morpholine derivatives are well-documented, the specific application and optimization of these methods for the this compound core remain to be detailed in the scientific record.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Benzylmorpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates. The incorporation of a benzyl group to this scaffold gives rise to benzylmorpholine compounds, a class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of benzylmorpholine and its derivatives, with a focus on their applications in oncology, infectious diseases, and metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways and workflows to facilitate further research and development in this promising area.

I. Anticancer Activity: Targeting EZH2 and Other Pathways

Several benzylmorpholine and benzomorpholine derivatives have demonstrated significant potential as anticancer agents. A key target that has emerged is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various benzylmorpholine and benzomorpholine derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide Derivatives (8a-j) [1]

| Compound | DLA (IC50 µM) | EAC (IC50 µM) | MCF-7 (IC50 µM) | A549 (IC50 µM) |

| 8a | 48.5 ± 2.0 | 46.7 ± 1.8 | 48.9 ± 1.4 | 53.4 ± 3.0 |

| 8b | 7.1 ± 0.8 | 7.3 ± 1.2 | 7.0 ± 0.7 | 10.1 ± 0.6 |

| 8c | 47.7 ± 1.2 | 54.2 ± 1.5 | 45.6 ± 2.3 | 56.4 ± 2.5 |

| 8d | 75.2 ± 1.5 | 76.3 ± 1.8 | 70.8 ± 1.6 | 76.8 ± 2.2 |

| 8e | 57.0 ± 3.2 | 63.2 ± 3.8 | 57.7 ± 1.2 | 63.3 ± 2.8 |

| 8f | 9.1 ± 0.8 | 10.3 ± 1.2 | 8.6 ± 1.8 | 13.1 ± 1.1 |

| 8g | >100 | >100 | 95.8 ± 3.8 | >100 |

| 8h | 87.6 ± 3.1 | 93.7 ± 4.2 | 79.9 ± 3.2 | 89.0 ± 3.2 |

| 8i | >100 | 90.2 ± 1.8 | 87.8 ± 2.4 | >100 |

| 8j | 44.8 ± 3.2 | 49.6 ± 2.8 | 45.2 ± 1.6 | 57.8 ± 3.1 |

| 5-FU | 14.5 ± 1.1 | 14.6 ± 1.3 | 13.1 ± 2.0 | 13.3 ± 1.4 |

DLA: Dalton's Lymphoma Ascites cells; EAC: Ehrlich Ascites Carcinoma cells; MCF-7: Human breast adenocarcinoma cell line; A549: Human lung carcinoma cell line; 5-FU: 5-Fluorouracil (positive control).

Table 2: In Vitro Cytotoxicity of Benzomorpholine Derivatives as EZH2 Inhibitors [2]

| Compound | A549 (IC50 µM) | NCI-H1975 (IC50 µM) |

| 6b | >10 | >10 |

| 6c | 5.4 | 6.2 |

| 6x | 2.3 | 2.8 |

| 6y | 1.1 | 1.1 |

A549: Human lung carcinoma cell line; NCI-H1975: Human lung adenocarcinoma cell line.

Signaling Pathway: EZH2 in Non-Small Cell Lung Cancer

Overexpression of EZH2 in NSCLC leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. Benzomorpholine-based EZH2 inhibitors can reverse this effect. The pathway below illustrates the role of EZH2 and the point of intervention for these inhibitors.

Experimental Protocols

A general procedure for the synthesis of these compounds involves a multi-step process. While a detailed, step-by-step protocol for each analog is beyond the scope of this guide, a general workflow is presented below. A key step is the coupling of 4-benzyl-morpholine-2-carboxylic acid with (4-benzoyl-phenoxy)-acetic acid hydrazides.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzylmorpholine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

II. Antimalarial Activity

Benzylmorpholine derivatives, particularly those with a 1,2,4,5-tetraoxane scaffold, have shown remarkable potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Data Presentation: In Vitro Antimalarial Activity

Table 3: In Vitro Activity of Benzylmorpholine 1,2,4,5-tetraoxane Analogue N205 [3]

| Compound | P. falciparum (3D7) IC50 (nM) |

| N205 | 0.84 |

III. Appetite Suppressant Activity

Certain benzylmorpholine isomers have been investigated for their potential as non-stimulant appetite suppressants.

Data Presentation: In Vivo Anorectic Activity

Table 4: Appetite Suppressant Activity of 2-Benzylmorpholine in Dogs [4][5]

| Compound | ED50 (mg/kg, oral) at 1 hour | ED50 (mg/kg, oral) at 2 hours |

| 2-Benzylmorpholine (racemate) | 3.0 | 5.5 |

The appetite-suppressing activity was found to reside in the (+)-enantiomer.[4][5]

Mechanism of Action

Non-stimulant anorectics often act on the central nervous system to modulate neurotransmitter systems that regulate appetite and satiety, such as the serotonergic and dopaminergic pathways.[6][7] The precise mechanism for 2-benzylmorpholine is not fully elucidated but is distinct from the stimulant-based mechanisms of amphetamine-related compounds.

IV. Opioid Receptor Modulation

While specific benzylmorpholine compounds have not been extensively characterized as opioid receptor modulators, the morphinan scaffold, from which benzylmorphine is derived, is a classic opioid structure. Benzylmorphine itself is a semi-synthetic opioid.[1] The potential for other benzylmorpholine derivatives to interact with opioid receptors warrants investigation.

Experimental Protocols

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa)

-

Radioligand specific for the receptor (e.g., [³H]DAMGO for mu-opioid receptor)

-

Test benzylmorpholine compound

-

Non-specific binding control (e.g., naloxone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Filtration apparatus (e.g., cell harvester with glass fiber filters)

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess naloxone), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

-

Incubation: Incubate the plate at room temperature (e.g., for 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Benzylmorpholine compounds represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. The data and protocols presented in this guide highlight their promise as anticancer agents, particularly as EZH2 inhibitors, as well as their potential in treating malaria and metabolic disorders. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of these compounds is warranted to fully realize their therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the development of this important class of molecules.

References

- 1. Oncogenic deregulation of EZH2 as an opportunity for targeted therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor metabolism and prognostic role of EZH2 in non-small cell lung cancer - Lopci - Translational Cancer Research [tcr.amegroups.org]

- 3. benchchem.com [benchchem.com]

- 4. EZH2/G9a interact to mediate drug resistance in non-small-cell lung cancer by regulating the SMAD4/ERK/c-Myc signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anorectic - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. drugs.com [drugs.com]

Delving into the Pharmacophoric Landscape of (4-Benzylmorpholin-2-ylmethyl)methylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-ylmethyl)methylamine is a synthetic molecule featuring a core morpholine scaffold, a structural motif frequently encountered in centrally acting pharmaceuticals. Its chemical architecture, comprising a hydrophilic morpholine ring, a lipophilic benzyl group, and a basic methylamine side chain, suggests potential interactions with various biological targets within the central nervous system (CNS). This in-depth technical guide explores the putative pharmacophore of this compound, providing a comprehensive overview of its key chemical features and their anticipated roles in molecular recognition. This document also outlines detailed experimental protocols for its synthesis, characterization, and evaluation of its binding affinity at a likely CNS target, the sigma-1 receptor.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which can enhance drug-like characteristics, including improved aqueous solubility and metabolic stability, and the ability to cross the blood-brain barrier.[1] The title compound, this compound, incorporates this key heterocycle along with other pharmacophorically significant features. Understanding the spatial arrangement of these features—the pharmacophore—is crucial for elucidating its mechanism of action and for the rational design of novel, more potent, and selective analogs.

Putative Pharmacophore of this compound

Based on the structural motifs present in this compound and their similarity to known ligands of CNS receptors, a putative pharmacophore can be proposed. The structural features of this compound align well with the established pharmacophore model for ligands of the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[2][3]

The generally accepted pharmacophore for sigma-1 receptor ligands consists of a basic amine center flanked by two hydrophobic regions.[2] In this compound, these features can be mapped as follows:

-

A Basic Amine (Positive Ionizable Feature): The secondary amine of the methylamine group is expected to be protonated at physiological pH, serving as a key hydrogen bond donor and forming ionic interactions with acidic residues in the receptor binding pocket.

-

A Primary Hydrophobic Region: The benzyl group provides a significant hydrophobic moiety that can engage in van der Waals and hydrophobic interactions with nonpolar regions of the binding site.

-

A Secondary Hydrophobic/Hydrophilic Region: The morpholine ring itself, while containing a polar ether oxygen, also possesses hydrophobic methylene groups. This dual character allows for a range of interactions within the binding pocket.

Table 1: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Putative Interaction Type |

| Basic Amine (Positive Ionizable) | Methylamine Nitrogen | Ionic Interaction, Hydrogen Bond Donor |

| Primary Hydrophobic Region | Benzyl Group | Hydrophobic Interaction, van der Waals Forces |

| Secondary Hydrophobic/Hydrophilic Region | Morpholine Ring | Hydrophobic and/or Hydrophilic Interactions |

A visual representation of this putative pharmacophore is presented below.

References

The Strategic Role of the (4-Benzylmorpholin-2-ylmethyl)methylamine Scaffold in Central Nervous System Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in the design of therapeutics targeting the central nervous system (CNS), prized for its ability to impart favorable physicochemical properties that enhance blood-brain barrier permeability and modulate pharmacokinetic profiles.[1][2] Within this privileged class of structures, the (4-Benzylmorpholin-2-ylmethyl)methylamine scaffold has emerged as a versatile building block for the synthesis of novel CNS drug candidates. This technical guide provides an in-depth analysis of the role of this specific chemical framework in CNS drug discovery. While direct therapeutic activity of the parent compound is not extensively documented, its utility as a foundational moiety for developing potent and selective CNS agents is significant. This document will detail synthetic strategies, key CNS targets, structure-activity relationships of its derivatives, and relevant experimental protocols for the evaluation of these compounds.

Introduction: The Morpholine Moiety in CNS Drug Design

The development of drugs for CNS disorders is fraught with challenges, primarily the need for molecules to cross the highly selective blood-brain barrier (BBB).[1][2] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, offers a unique combination of properties that make it highly advantageous for CNS drug design.[1][2] Its features include:

-

Improved Physicochemical Properties: The morpholine nucleus can enhance the solubility and metabolic stability of a drug candidate.[1][2]

-

Blood-Brain Barrier Penetration: The pKa of the morpholine nitrogen is typically in a range that allows for a balance between the charged and uncharged states at physiological pH, a key factor for passive diffusion across the BBB.[1][2]

-

Structural Versatility: The morpholine ring can serve as a rigid scaffold to orient pharmacophoric elements for optimal interaction with their biological targets.[1][2]

-

Reduced Off-Target Effects: The incorporation of a morpholine ring can in some cases mitigate interactions with off-target proteins, leading to a better safety profile.

The this compound core combines the benefits of the morpholine ring with a benzyl group, which can be a key pharmacophoric feature or a protecting group in multi-step syntheses, and a methylaminomethyl side chain at the 2-position, providing a crucial point for further chemical modification and interaction with biological targets.

Synthetic Strategies for this compound and its Derivatives

A common approach involves the cyclization of an appropriate amino alcohol precursor. The benzyl group can be introduced early in the synthesis by N-alkylation of a suitable morpholine precursor or by reductive amination. The methylaminomethyl side chain can be installed through various synthetic transformations.

General Synthetic Workflow:

Caption: General synthetic workflow for the this compound scaffold and its derivatives.

Key CNS Targets and Biological Activity of Derivatives

Derivatives of the this compound scaffold have been investigated for their activity against a range of CNS targets implicated in various neurological and psychiatric disorders. The specific biological activity is highly dependent on the nature of the substituents introduced onto the core scaffold.

Table 1: Representative CNS Targets and Reported Activity of Morpholine-Containing Compounds

| Target Class | Specific Target | Type of Modulation | Example Compound Class | Reported Potency (IC50/Ki) | Reference |

| Receptors | 5-HT1A Receptor | Agonist/Antagonist | Arylpiperazine derivatives of benzoxazinones | 1.25-54 nM (Ki) | [3] |

| 5-HT2A Receptor | Antagonist | N-Benzyl phenethylamines | Picomolar range (Ki) | [4] | |

| Muscarinic M1 Receptor | Agonist | 1-(N-substituted piperidin-4-yl)benzimidazolones | Sub-micromolar (EC50) | [5] | |

| Enzymes | Histone Deacetylase 6 (HDAC6) | Inhibitor | Benzylpiperazine hydroxamates | Nanomolar range (IC50) | [6][7] |

| Monoamine Oxidase (MAO) | Inhibitor | Substituted morpholines | Varies with substitution | [1] | |

| Transporters | Serotonin Transporter (SERT) | Inhibitor | Phenyl-morpholine derivatives | Nanomolar range (IC50) | [1] |

| Norepinephrine Transporter (NET) | Inhibitor | Phenyl-morpholine derivatives | Nanomolar range (IC50) | [1] |

Note: The potencies listed are for representative compounds within the class and not for the this compound parent scaffold itself.

Experimental Protocols for CNS Drug Candidate Evaluation

The evaluation of novel CNS drug candidates derived from the this compound scaffold involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Vitro Assays

4.1.1. Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

-

General Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor to prepare a membrane fraction.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-agonist or antagonist) and varying concentrations of the unlabeled test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow:

Caption: A simplified workflow for a competitive radioligand binding assay.

4.1.2. Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator of its target.

-

Example (GPCRs): For G-protein coupled receptors, assays measuring downstream signaling events such as intracellular calcium mobilization, cAMP accumulation, or β-arrestin recruitment are commonly used.

-

Example (Enzymes): For enzyme targets like HDACs or MAOs, assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine its IC50.

In Vivo Models

In vivo studies are essential to evaluate the efficacy, safety, and PK/PD profile of a CNS drug candidate in a living organism.

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include brain-to-plasma ratio, which indicates BBB penetration.

-

Behavioral Models: A wide range of animal models are used to assess the potential therapeutic effects of a compound on CNS disorders. Examples include:

-

Depression: Forced swim test, tail suspension test.

-

Anxiety: Elevated plus maze, open field test.

-

Cognition: Morris water maze, novel object recognition test.

-

Pain: Hot plate test, von Frey filament test.

-

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold and the evaluation of the resulting derivatives allow for the elucidation of structure-activity relationships. SAR studies provide critical insights into the molecular features required for potent and selective activity at a given CNS target.

For many classes of CNS agents derived from morpholine scaffolds, the following general SAR trends have been observed:

-

Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can significantly impact binding affinity and selectivity.

-

Modification of the Methylamine Side Chain: Altering the length, branching, and basicity of the side chain at the 2-position of the morpholine ring can fine-tune the compound's interaction with its target.

-

Stereochemistry: The stereochemistry at the C2 and other chiral centers of the morpholine ring is often crucial for biological activity.

Illustrative Signaling Pathway (e.g., for a 5-HT1A Receptor Agonist):

Caption: A simplified signaling pathway for a 5-HT1A receptor agonist.

Conclusion

The this compound scaffold represents a valuable and versatile platform in the discovery of novel CNS therapeutics. While the parent compound itself is primarily utilized as a synthetic intermediate, its structural features provide an excellent starting point for the development of potent and selective ligands for a variety of CNS targets. The favorable physicochemical properties imparted by the morpholine ring, combined with the multiple points for chemical diversification, ensure that this scaffold will continue to be a focus of research in medicinal chemistry for the foreseeable future. A thorough understanding of the synthetic routes, biological evaluation methods, and structure-activity relationships associated with this class of compounds is essential for researchers and drug development professionals seeking to advance the next generation of CNS therapies.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Benzylmorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzylmorpholine derivatives have emerged as a cornerstone in modern organic synthesis, valued for their structural rigidity and synthetic accessibility. This technical guide explores their application as pivotal intermediates in the creation of high-value pharmaceutical compounds and as chiral ligands in cutting-edge asymmetric catalysis. The following sections provide in-depth methodologies, quantitative performance data, and mechanistic insights into their key transformations.

Benzylmorpholine as a Key Pharmaceutical Intermediate

The benzylmorpholine scaffold is a recurring motif in a multitude of biologically active molecules. Its derivatives serve as crucial starting materials and intermediates in the synthesis of drugs targeting a range of conditions, from malaria to depression. A notable example is the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key precursor for an investigational drug candidate.[1][2][3] The synthesis highlights a high-yielding Grignard reaction as a pivotal step.[1][2][3]

Another significant application is in the development of novel antimalarial agents. The benzylmorpholine-containing dispiro 1,2,4,5-tetraoxane analogue, N205, has shown potent antimalarial activity, with in vitro IC50 values as low as 0.84 nM against Plasmodium falciparum.[4]

General Synthetic Workflow

The synthesis of complex pharmaceutical agents from benzylmorpholine derivatives often involves a multi-step sequence. A generalized workflow, illustrated for the preparation of a chiral morpholine intermediate, involves initial synthesis of the core structure, followed by stereoselective modifications and final salt formation for stability and purification.

References

Methodological & Application

Application Notes and Protocols for (4-Benzylmorpholin-2-ylmethyl)methylamine in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-ylmethyl)methylamine is a versatile chiral building block that has garnered significant interest in medicinal chemistry. Its rigid morpholine scaffold, combined with the conformational flexibility of the benzyl and methylamine substituents, provides a unique three-dimensional structure that can be tailored for high-affinity interactions with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of novel therapeutics, with a focus on two key areas: norepinephrine reuptake inhibition for the treatment of neurological disorders and the development of potent antimalarial agents.

Application 1: Norepinephrine Reuptake Inhibitors (NRIs)

The morpholine core of this compound is a key pharmacophoric element in a class of selective norepinephrine reuptake inhibitors (NRIs). These compounds are effective in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neurological conditions. The prototypical drug in this class is Reboxetine. By blocking the norepinephrine transporter (NET), these drugs increase the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2][3]

Signaling Pathway: Norepinephrine Transporter (NET) Inhibition

The therapeutic effect of NRIs is mediated by their interaction with the norepinephrine transporter, a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] Inhibition of NET leads to a cascade of downstream effects that ultimately result in the alleviation of depressive symptoms.

Quantitative Data: In Vitro Binding Affinities of Benzylmorpholine Derivatives for Monoamine Transporters

The following table summarizes the binding affinities (Ki, nM) of various benzylmorpholine derivatives for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.

| Compound ID | R Group Modification | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |

| Reboxetine | 2-ethoxy-phenoxy at C2 | 1.1 | 135 | >10,000 | 122.7 | >9090 |

| Analog 1 | 2-methyl-phenoxy at C2 | 1.02 | >10,000 | >10,000 | >9804 | >9804 |

| Analog 2 | 2-fluoroethyl-phenoxy at C2 | 3.14 | >10,000 | >10,000 | >3185 | >3185 |

| Analog 3 | 2-fluoropropyl-phenoxy at C2 | 3.68 | >10,000 | >10,000 | >2717 | >2717 |

| Analog 4 | 2-methylthio-phenyl at C2 | 0.30 | >10,000 | >10,000 | >33333 | >33333 |

Data compiled from various sources, including literature on Reboxetine analogs.[4]

Experimental Protocols

The synthesis of NRI drug candidates based on the this compound scaffold typically involves a multi-step sequence starting from a chiral precursor. A representative synthetic workflow is outlined below.

This protocol describes the synthesis of a generic (4-benzylmorpholin-2-ylmethyl)amine derivative, which can be adapted to produce a variety of analogs by modifying the starting materials.

Step 1: Synthesis of (R)-N-benzyl-1-(oxiran-2-yl)methanamine

-

To a solution of (R)-2-(aminomethyl)oxirane (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain (R)-N-benzyl-1-(oxiran-2-yl)methanamine.

Step 2: Synthesis of (R)-1-(benzylamino)-3-(2-bromoethoxy)propan-2-ol

-

Dissolve (R)-N-benzyl-1-(oxiran-2-yl)methanamine (1.0 eq) in 2-bromoethanol (5.0 eq).

-

Heat the mixture at 80°C for 4-6 hours.

-

Cool the reaction to room temperature and remove the excess 2-bromoethanol under vacuum.

-

The crude product can be used in the next step without further purification.

Step 3: Synthesis of (S)-(4-benzylmorpholin-2-yl)methanol

-

Dissolve the crude (R)-1-(benzylamino)-3-(2-bromoethoxy)propan-2-ol (1.0 eq) in an anhydrous solvent like THF.

-

Add a strong base such as sodium hydride (1.5 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield (S)-(4-benzylmorpholin-2-yl)methanol.

Step 4: Synthesis of (S)-2-(azidomethyl)-4-benzylmorpholine

-

To a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Stir for 1 hour at 0°C, then allow to warm to room temperature.

-

Wash the reaction mixture with water and brine, then dry over sodium sulfate and concentrate.

-

Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

-

Heat the mixture to 80°C for 4-6 hours.

-

Cool to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate to give the crude azide.

Step 5: Synthesis of (S)-(4-benzylmorpholin-2-yl)methanamine

-

Dissolve the crude (S)-2-(azidomethyl)-4-benzylmorpholine in THF/water.

-

Add triphenylphosphine (1.2 eq) and stir at room temperature for 12-16 hours.

-

Concentrate the reaction mixture and purify by column chromatography to obtain the primary amine.

Step 6: Synthesis of (S)-(4-benzylmorpholin-2-ylmethyl)methylamine

-

To a solution of (S)-(4-benzylmorpholin-2-yl)methanamine (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% in water, 3.0 eq).

-

Heat the reaction mixture at 100°C for 2-4 hours.

-

Cool to room temperature and basify with aqueous sodium hydroxide.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the final product.

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing human NET (hNET).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]Nisoxetine (a selective NET inhibitor).

-

Non-specific binding control: Desipramine (10 µM).

-

Test compounds.

-

96-well microplates.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Harvest hNET-expressing HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.[5]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Incubation: Add the cell membrane preparation, [³H]Nisoxetine, and either assay buffer (for total binding), desipramine (for non-specific binding), or the test compound to the respective wells. Incubate at 4°C for 2 hours.[5]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Application 2: Antimalarial Agents

Derivatives of the benzylmorpholine scaffold have shown remarkable potential as antimalarial agents. Specifically, the incorporation of a 1,2,4,5-tetraoxane ring system, a known pharmacophore for antimalarial activity, onto the benzylmorpholine framework has led to the discovery of highly potent compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Proposed Mechanism of Action

The antimalarial activity of tetraoxane compounds is believed to be initiated by the reductive cleavage of the endoperoxide bridge by ferrous iron (Fe²⁺), which is present in high concentrations within the parasite's food vacuole. This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals that are toxic to the parasite.

Quantitative Data: In Vitro Antimalarial Activity of Benzylmorpholine-Tetraoxane Conjugates

The following table presents the in vitro half-maximal inhibitory concentrations (IC50) of benzylmorpholine-tetraoxane derivatives against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

| Compound ID | R Group Modification | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) |

| N205 | 4-benzylamino substituent | 0.84 | 1.2 |

| Analog 5 | 4-(4-fluorobenzyl)amino | 1.5 | 2.1 |

| Analog 6 | 4-(4-chlorobenzyl)amino | 1.2 | 1.8 |

| Analog 7 | 4-(4-methoxybenzyl)amino | 2.3 | 3.5 |

| Chloroquine | (Reference) | 8.7 | 154 |

| Artemisinin | (Reference) | 4.5 | 3.9 |

Data adapted from published studies on benzylmorpholine-tetraoxane antimalarials.[6][7]

Experimental Protocols

The synthesis of these potent antimalarials involves the coupling of a functionalized benzylmorpholine moiety with a dispiro-1,2,4,5-tetraoxane precursor.

Step 1: Synthesis of the Dispiro-1,2,4,5-tetraoxane-carboxylic acid This precursor can be synthesized according to literature procedures, typically involving the ozonolysis of a suitable cyclohexene derivative followed by peroxyacetalization.

Step 2: Amide Coupling

-

To a solution of the dispiro-1,2,4,5-tetraoxane-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of (S)-(4-benzylmorpholin-2-yl)methanamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Stir the reaction at room temperature for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired benzylmorpholine-tetraoxane conjugate.

This protocol describes a standard method for assessing the in vitro activity of compounds against P. falciparum.

Materials:

-

P. falciparum cultures (e.g., 3D7 and Dd2 strains).

-

Human red blood cells.

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements).

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

SYBR Green I or other DNA-intercalating dye.

-

Fluorescence plate reader.

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at a defined parasitemia and hematocrit.

-

Drug Dilution: Prepare serial dilutions of the test compounds in culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture and the drug dilutions. Include positive (no drug) and negative (uninfected red blood cells) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its utility has been demonstrated in the development of potent and selective norepinephrine reuptake inhibitors for neurological disorders and in the design of novel antimalarial agents with nanomolar efficacy. The provided application notes and protocols offer a foundation for researchers to explore the potential of this scaffold in their own drug development programs. Further derivatization of the benzyl and methylamine moieties can lead to the discovery of new chemical entities with improved pharmacological profiles.

References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. The norepinephrine transporter in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 7. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of (4-Benzylmorpholin-2-ylmethyl)methylamine in Asymmetric Catalysis: A Prospective Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-ylmethyl)methylamine is a chiral morpholine derivative with significant potential in the field of asymmetric catalysis. Its unique structural features, including a stereogenic center at the C-2 position and a secondary amine, make it a promising candidate for development as both a chiral ligand in metal-catalyzed reactions and as an organocatalyst. While specific applications of this exact molecule in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its structural analogy to other successful morpholine-based catalysts allows for the formulation of prospective applications and protocols. This document outlines potential uses, hypothetical experimental procedures, and the underlying principles for researchers interested in exploring the catalytic capabilities of this and similar morpholine-based compounds. The morpholine scaffold is a recognized privileged structure in medicinal chemistry, and the development of efficient asymmetric syntheses utilizing morpholine-based catalysts is of high interest.

Potential Applications in Asymmetric Catalysis

The chiral backbone of this compound can be exploited in several areas of asymmetric catalysis:

-

Chiral Ligand for Transition Metal Catalysis: The nitrogen and oxygen atoms of the morpholine ring, along with the exocyclic secondary amine, can act as coordination sites for various transition metals (e.g., Rhodium, Iridium, Palladium). Such metal complexes could be effective catalysts for a range of enantioselective transformations, including asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions. The benzyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction.

-

Organocatalysis: The secondary amine moiety can participate in enamine and iminium ion catalysis, which are powerful strategies in organocatalysis. For instance, it could be employed in asymmetric Michael additions, aldol reactions, and Mannich reactions. The inherent chirality of the morpholine scaffold would be transferred to the transition state, leading to the formation of enantioenriched products.

Hypothetical Experimental Protocols and Data

The following sections provide illustrative protocols for the potential use of this compound as a chiral ligand in an asymmetric hydrogenation reaction and as an organocatalyst in a Michael addition.

Application 1: Asymmetric Hydrogenation of a Prochiral Olefin (as a Chiral Ligand)

This hypothetical protocol describes the use of a rhodium complex of this compound in the asymmetric hydrogenation of a prochiral olefin.

Table 1: Hypothetical Results for the Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

| Entry | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | Methanol | 10 | 25 | 12 | >99 | 85 (R) |

| 2 | 0.5 | Methanol | 10 | 25 | 24 | >99 | 84 (R) |

| 3 | 1.0 | Dichloromethane | 10 | 25 | 12 | 95 | 78 (R) |

| 4 | 1.0 | Toluene | 10 | 25 | 12 | 88 | 75 (R) |

| 5 | 1.0 | Methanol | 50 | 25 | 6 | >99 | 86 (R) |

| 6 | 1.0 | Methanol | 10 | 0 | 24 | 92 | 90 (R) |

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-(4-Benzylmorpholin-2-ylmethyl)methylamine (1.1 mol%) in anhydrous, degassed methanol (2.0 mL) is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: To a solution of methyl 2-acetamidoacrylate (1.0 mmol) in anhydrous, degassed methanol (3.0 mL) in a stainless-steel autoclave, the freshly prepared catalyst solution is added.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (10 atm). The reaction mixture is stirred at the specified temperature (25 °C) for the indicated time (12 hours).

-

Work-up and Analysis: After safely venting the hydrogen, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC analysis of the purified product (obtained after flash column chromatography on silica gel).

Application 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin (as an Organocatalyst)

This hypothetical protocol outlines the use of this compound as an organocatalyst in the conjugate addition of an aldehyde to a nitroolefin.

Table 2: Hypothetical Results for the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

| Entry | Catalyst Loading (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

| 1 | 10 | - | Toluene | 25 | 24 | 85 | 90:10 | 92 |

| 2 | 5 | - | Toluene | 25 | 48 | 82 | 91:9 | 92 |

| 3 | 10 | Acetic Acid (10 mol%) | Toluene | 25 | 12 | 92 | 95:5 | 95 |

| 4 | 10 | Benzoic Acid (10 mol%) | Toluene | 25 | 12 | 95 | 96:4 | 96 |

| 5 | 10 | Benzoic Acid (10 mol%) | Dichloromethane | 25 | 24 | 88 | 92:8 | 93 |

| 6 | 10 | Benzoic Acid (10 mol%) | Toluene | 0 | 48 | 75 | >99:1 | 98 |

Experimental Protocol:

-

Reaction Setup: To a solution of β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) in a screw-cap vial are added (R)-(4-Benzylmorpholin-2-ylmethyl)methylamine (10 mol%) and benzoic acid (10 mol%).

-

Addition of Aldehyde: Propanal (1.5 mmol) is then added, and the vial is sealed and stirred at the specified temperature (25 °C) for the indicated time (12 hours).

-

Work-up and Analysis: The reaction mixture is directly loaded onto a silica gel column. Purification by flash column chromatography yields the desired Michael adduct. The yield and diastereomeric ratio are determined by ¹H NMR analysis of the purified product. The enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis.

Visualizing Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the organocatalyzed Michael addition and the general experimental workflow.

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Caption: General experimental workflow for asymmetric catalysis.

Conclusion

This compound represents a promising, yet underexplored, chiral scaffold for the development of novel catalysts for asymmetric synthesis. The protocols and data presented herein are hypothetical but are grounded in established principles of asymmetric catalysis and the known reactivity of similar morpholine-based systems.[1][2] It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into the catalytic potential of this and related chiral morpholine derivatives. Future work should focus on the synthesis of this compound in enantiomerically pure form and its systematic evaluation in a variety of asymmetric transformations to fully elucidate its catalytic capabilities.

References

Application Note: N-Methylation of (4-benzylmorpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract